Research suggests that californidine possesses enzyme inhibitory properties. Studies have shown it can inhibit recombinant proteins from various pathogens, including HIV, E. coli, and C. perfringens []. Additionally, californidine has been shown to inhibit the enzymes eschscholtzia and protopine []. Eschscholtzia plays a role in the synthesis of nicotinamide adenine dinucleotide (NAD), while protopine is involved in the production of pyridoxal phosphate [].
These findings on enzyme inhibition highlight californidine's potential for future research in various fields, including the development of new antimicrobial agents or drugs targeting specific metabolic pathways.
Some studies have investigated the potential application of californidine for treating mood disorders like bipolar affective disorder and major depressive disorder []. However, the current research is limited, and more studies are needed to understand its mechanisms and efficacy in humans.
Californidine is an alkaloid derived from the California poppy (Eschscholzia californica), characterized by its molecular formula of CHN O. This compound is notable for its sedative, anxiolytic, and analgesic properties, making it of interest in both pharmacological and therapeutic contexts . Californidine is part of a larger family of alkaloids found in various species within the Eschscholzia genus, contributing to the plant's medicinal reputation.
These reactions are crucial for modifying the compound's properties for potential pharmaceutical applications.
Californidine exhibits several biological activities:
Research indicates that these effects may be mediated through interactions with serotonin receptors and other neurochemical pathways .
Californidine can be synthesized through various methods:
Californidine has several applications:
Interaction studies have shown that californidine can bind to various receptors in the central nervous system:
These interactions highlight californidine's potential as a therapeutic agent for treating anxiety and related disorders.
Californidine shares structural and functional similarities with several other alkaloids. Here are some notable compounds:
| Compound Name | Source Plant | Key Properties |
|---|---|---|
| Protopine | Eschscholzia californica | Analgesic, sedative |
| Chelirubine | Chelidonium majus | Antimicrobial, analgesic |
| Macarpine | Eschscholzia californica | Antioxidant, anti-inflammatory |
| Sanguinarine | Sanguinaria canadensis | Antimicrobial, anti-cancer |
Californidine stands out due to its specific interaction profile with serotonin and GABA receptors, which may provide unique therapeutic benefits compared to similar compounds. Its dual role as a sedative and analgesic further differentiates it within the class of isoquinoline alkaloids.
Californidine (C₂₀H₂₀NO₄⁺) belongs to the benzylisoquinoline alkaloid (BIA) family, a class of nitrogen-containing compounds characterized by a benzyl group attached to an isoquinoline backbone. BIAs are renowned for their structural complexity and pharmacological diversity, encompassing opioids (e.g., morphine), antimicrobial agents (e.g., sanguinarine), and antitussives (e.g., noscapine). Californidine’s molecular structure includes a pavine skeleton, distinguishing it from simpler BIAs like reticuline or papaverine.
Key Structural Features:
Pavine alkaloids, a subclass of BIAs, are defined by their tetracyclic core structure derived from the condensation of two tyrosine-derived units. Californidine is classified under this group alongside escholtzine and neocaryachine. Its biosynthetic pathway shares early steps with morphine but diverges at the pavine formation stage, involving cytochrome P450-mediated oxidations and O-methylations.
Comparative Analysis of Pavine Alkaloids:
| Alkaloid | Molecular Formula | Key Functional Groups | Primary Source |
|---|---|---|---|
| Californidine | C₂₀H₂₀NO₄⁺ | N-methyl, O-methoxy | Eschscholzia californica |
| Escholtzine | C₂₁H₂₅NO₄ | Dihydrofuran ring | E. californica |
| Neocaryachine | C₂₀H₂₃NO₄ | Benzodioxole group | Papaver somniferum |
The isolation of californidine in the early 21st century marked a milestone in alkaloid research, though BIAs like morphine and codeine were characterized as early as the 19th century. Initial studies on E. californica in the 2000s revealed its affinity for serotonin receptors, sparking interest in its neuropharmacological potential. Unlike classical BIAs from opium poppy, californidine’s quaternary structure limits blood-brain barrier penetration, redirecting research toward peripheral targets.
Californidine exemplifies the ecological role of BIAs in plant defense and their exploitation in medicine. Recent studies highlight its:
Californidine is a quaternary benzylisoquinoline alkaloid with the molecular formula C20H20NO4+ and a molecular weight of 338.4 g/mol [1] [2] [3]. The compound carries a permanent positive charge on the nitrogen atom, making it a quaternary ammonium cation with CAS registry number 18830-99-4 [2] [3]. The exact molecular mass calculated from high-resolution mass spectrometry is 338.139 daltons [1] [4]. The molecular formula represents a benzylisoquinoline core structure with two methylenedioxy substituents and two methyl groups attached to the quaternary nitrogen center [6].
The complete structural elucidation of californidine has been achieved through comprehensive spectroscopic analysis combining multiple analytical techniques [7] [8]. The structure features a complex hexacyclic framework systematically named as 23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene [2] [3]. The compound possesses two distinct methylenedioxy groups (-OCH2O-) that bridge adjacent aromatic carbons, creating characteristic five-membered dioxole rings fused to the benzene moieties [6] [9]. Nuclear magnetic resonance spectroscopy has confirmed the presence of aromatic proton signals characteristic of the benzylisoquinoline skeleton, along with distinctive methylenedioxy bridge signals appearing as singlets around 6.0 ppm in 1H NMR spectra [6] [8].
Californidine exhibits optical activity due to the presence of chiral centers within its complex polycyclic structure [7] [10]. The absolute stereochemistry has been determined using circular dichroism spectroscopy, which revealed specific Cotton effects characteristic of the benzylisoquinoline alkaloid family [7] [11]. The compound exists predominantly as the (5S,12S)-configuration based on X-ray crystallographic and spectroscopic evidence [2] [4]. Unlike many alkaloids that exist as racemic mixtures, californidine isolated from natural sources shows a specific optical rotation due to enzymatic biosynthesis that favors one enantiomeric form [6] [7]. The quaternary nature of the nitrogen atom prevents racemization under normal conditions, maintaining the compound's stereochemical integrity [12] [13].
Californidine appears as a solid crystalline powder under standard conditions [14] [15]. The compound demonstrates excellent solubility in polar organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [14]. Water solubility is limited due to the large hydrophobic aromatic system, though the quaternary ammonium center provides some hydrophilic character [12] [13]. The compound exhibits remarkable chemical stability under normal storage conditions when kept desiccated at -20°C [14] [15]. Thermal stability analysis indicates that californidine maintains structural integrity at ambient temperatures but may undergo degradation at elevated temperatures exceeding 100°C [15] [16].
The chemical reactivity of californidine is primarily governed by its quaternary ammonium structure and the presence of electron-rich methylenedioxy substituents [17] [18]. The quaternary nitrogen center is unreactive toward strong electrophiles, oxidants, and acids due to its saturated valency and positive charge [13] [19]. The methylenedioxy groups can undergo ring-opening reactions under strongly acidic conditions, potentially leading to catechol derivatives [9]. The aromatic systems in californidine are susceptible to electrophilic aromatic substitution reactions, particularly at positions ortho and para to the electron-donating methylenedioxy groups [20] [21]. Oxidative conditions may affect the methylenedioxy bridges, leading to ring-opened products with hydroxyl functionalities [18].
Proton NMR spectroscopy of californidine reveals characteristic signals for the complex polycyclic structure [22] [8]. The aromatic region displays multiple signals between 6.0-8.0 ppm corresponding to the benzylisoquinoline framework protons [6] [7]. The methylenedioxy bridge protons appear as distinctive singlets around 6.0-6.1 ppm, integrating for two protons each [6] [8]. The quaternary N-methyl groups generate sharp singlets around 2.8-3.0 ppm, typically integrating for six protons total [6] [22]. Carbon-13 NMR spectroscopy shows the expected aromatic carbon signals between 100-150 ppm, with the methylenedioxy bridge carbons appearing around 102 ppm [22] [8]. The quaternary nitrogen-bearing carbon typically resonates in the aliphatic region around 60-70 ppm [6].
Electrospray ionization mass spectrometry readily generates the molecular ion [M+H]+ at m/z 339 for californidine [23] [24]. The characteristic fragmentation pattern includes loss of methyl radicals (m/z 324), loss of methylenedioxy fragments (m/z 295), and formation of tropenium-type ions characteristic of benzylisoquinoline alkaloids [25] [26]. Tandem mass spectrometry reveals sequential losses corresponding to the systematic breakdown of the polycyclic framework [27] [28]. High-resolution mass spectrometry confirms the exact molecular composition and provides definitive molecular formula determination [24] [28].
Infrared spectroscopy of californidine displays characteristic absorption bands for the functional groups present in the molecule [25] [29]. The methylenedioxy groups exhibit distinctive C-O stretching vibrations around 1040-1100 cm⁻¹ and C-H bending modes around 1450-1500 cm⁻¹ [25]. Aromatic C=C stretching appears in the 1580-1600 cm⁻¹ region, while the quaternary ammonium center influences the overall vibrational pattern through electrostatic effects [15] [16]. The absence of broad O-H or N-H stretching bands confirms the quaternary nature of the nitrogen and the cyclic ether functionalities [25].
The UV-visible absorption spectrum of californidine exhibits characteristic maxima related to the extended aromatic conjugation within the polycyclic framework [30] [31]. Primary absorption occurs in the ultraviolet region around 280-290 nm, corresponding to π→π* transitions in the benzylisoquinoline chromophore [32] [33]. Secondary absorption bands appear around 320-330 nm due to the extended conjugation provided by the methylenedioxy substituents [30] [31]. The molar absorptivity values are typical for aromatic alkaloids, ranging from 10,000-15,000 L mol⁻¹ cm⁻¹ for the primary absorption maxima [34]. The compound shows minimal absorption in the visible region, consistent with its colorless to pale yellow appearance [33] [35].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C20H20NO4+ | [1] [2] [3] |
| Molecular Weight | 338.4 g/mol | [1] [2] [3] |
| Melting Point | Not determined | [14] [15] |
| Solubility (Organic) | Soluble in CHCl3, CH2Cl2, DMSO | [14] |
| UV λmax | ~280-290 nm, ~320-330 nm | [30] [31] |
| 1H NMR (N-CH3) | 2.8-3.0 ppm (6H, s) | [6] [22] |
| 1H NMR (OCH2O) | 6.0-6.1 ppm (4H, s) | [6] [8] |
| MS [M+H]+ | m/z 339 | [23] [24] |